Creatinine hydrochloride
Overview
Description
Creatinine hydrochloride is a compound derived from creatinine, a breakdown product of creatine phosphate in muscle metabolism. It is commonly used in various scientific and medical applications due to its stability and solubility in water. Creatinine itself is an important biomarker for kidney function, as it is excreted unchanged by the kidneys.
Mechanism of Action
Target of Action
Creatinine hydrochloride, a derivative of creatine, primarily targets the creatine kinase enzymes in the human body . These enzymes play a crucial role in energy production within cells, particularly in muscle tissues .
Mode of Action
In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate . This reaction is catalyzed by creatine kinase, resulting in the formation of phosphocreatine (PCr) . Phosphocreatine binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .
Biochemical Pathways
Creatine is involved in several biochemical pathways. It is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . After its biosynthesis, creatine is transported to the skeletal muscle, heart, brain, and other tissues . Most of the creatine is metabolized in these tissues to phosphocreatine (creatine phosphate), a major energy storage form in the body .
Pharmacokinetics
Creatine, from which creatinine is derived, is absorbed predominantly from the small intestine . It is excreted unchanged in urine, and the elimination half-life of creatine during multiple dosages in patients with good renal function is approximately 5 hours .
Result of Action
The primary result of this compound’s action is the generation of energy during anaerobic exercise . By replenishing ATP, it supports high-intensity, short-duration exercise . It may also have neuroprotective and cardioprotective actions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of creatine conversion to creatinine can depend on temperature and pH . .
Biochemical Analysis
Biochemical Properties
Creatinine hydrochloride is involved in various biochemical reactions. It is a primary constituent of phosphocreatine, which is used to regenerate adenosine triphosphate (ATP) within the cell . This process involves the enzymes creatine kinase, which catalyzes the reversible transfer of a phosphoryl group from ATP to creatine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by facilitating the recycling of ATP, primarily in muscle and brain tissue . This recycling is achieved by converting adenosine diphosphate (ADP) back to ATP via donation of phosphate groups . It also has a role in controlling thermogenic respiration in adipose tissue .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to creatine phosphate in the presence of creatine kinase . This reaction is crucial for maintaining high local ATP:ADP ratios, which is essential for energy homeostasis in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects can change over time. For instance, serum creatinine levels can vary based on individual patient factors and the time and method of testing . Additionally, creatinine measurement is useful in diagnosing and treating renal diseases and monitoring renal dialysis .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, studies have shown that prolonged high-dose creatine supplementation does not impair kidney function in animals with pre-existing renal failure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from L-arginine, glycine, and L-methionine in a process involving the enzyme glycine amidinotransferase . It is then transported to various tissues, where most of it is metabolized to phosphocreatine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Following its biosynthesis, it is transported to the skeletal muscle, heart, brain, and other tissues . The transport of high-energy phosphates between sites of ATP production and ATP consumption is achieved mainly by phosphocreatine and creatine .
Subcellular Localization
Recent advances in machine learning and proteomics have led to the development of tools for predicting protein subcellular localization, which could potentially be applied to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Creatinine hydrochloride can be synthesized through the reaction of creatinine with hydrochloric acid. The reaction typically involves dissolving creatinine in water and then adding hydrochloric acid to the solution. The mixture is then heated to promote the reaction, resulting in the formation of this compound. The product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and filtration, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Creatinine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Creatinine can be oxidized to form creatine.
Reduction: Reduction reactions can convert creatinine back to creatine.
Substitution: Creatinine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
Oxidation: Creatine
Reduction: Creatine
Substitution: Various substituted creatinine derivatives
Scientific Research Applications
Creatinine hydrochloride is widely used in scientific research due to its stability and solubility. Some of its applications include:
Chemistry: Used as a standard for calibrating analytical instruments.
Biology: Serves as a biomarker for kidney function in various biological studies.
Medicine: Used in diagnostic tests to assess kidney function.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Creatine: A precursor to creatinine, used in muscle metabolism.
Creatine phosphate: A high-energy compound involved in energy storage in muscles.
Glycocyamine: A compound involved in the synthesis of creatine.
Uniqueness
Creatinine hydrochloride is unique due to its stability and solubility in water, making it an ideal compound for various scientific and medical applications. Unlike creatine, which is used for energy storage, creatinine is primarily used as a biomarker for kidney function.
Properties
CAS No. |
19230-81-0 |
---|---|
Molecular Formula |
C4H8ClN3O |
Molecular Weight |
149.58 g/mol |
IUPAC Name |
2-imino-1-methylimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H |
InChI Key |
PJYONPGZTHDDJM-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N=C1N.Cl |
Canonical SMILES |
CN1CC(=O)NC1=N.Cl |
19230-81-0 | |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
solubility |
22.4 [ug/mL] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the effect of Creatinine Hydrochloride on choline acetyltransferase activity?
A1: [] this compound significantly enhances the activity of purified choline acetyltransferase from bovine caudate nuclei. In fact, it was found to be more effective than potassium chloride and sodium chloride in increasing enzymatic activity. [] This suggests a potential role of this compound in influencing cholinergic neurotransmission, although further research is needed to explore this aspect. []
Q2: How does this compound compare to other salts in its effect on choline acetyltransferase?
A2: [] While potassium and sodium salts can increase choline acetyltransferase activity, this compound demonstrates a more potent effect, more than tripling the enzymatic activity. [] This suggests a specific interaction mechanism beyond simple ionic strength effects.
Q3: Can the effect of this compound on choline acetyltransferase be further enhanced?
A3: [] Interestingly, combining this compound with sodium chloride creates a synergistic effect, further boosting choline acetyltransferase activity compared to either compound alone. [] This synergistic relationship highlights the complexity of the interaction and potential for tailored modulation.
Q4: Are there any studies investigating the acoustic and volumetric properties of this compound solutions?
A4: [] Yes, research has explored the impact of salts like sodium chloride and potassium chloride on the volumetric and acoustic behavior of aqueous this compound solutions at various temperatures (288.15–318.15 K). [] These studies contribute to a deeper understanding of the physical chemical properties of this compound in solution.
Q5: Has this compound been explored in the context of potentiometric sensors?
A5: [] Indeed, this compound has been investigated as a target analyte for potentiometric sensors employing lipophilic cyclodextrins. [] Specifically, 2,6 didodecyl beta cyclodextrin demonstrated sensitivity towards this compound, indicating its potential utility in sensor development for this compound. []
Q6: Beyond its potential biological interactions, are there any studies focusing on the basic physical properties of this compound?
A6: [, ] Yes, researchers have investigated the photon energy absorption properties of this compound. [, ] This type of study provides valuable insights into how the molecule interacts with electromagnetic radiation, which can be relevant in various analytical and material science applications.
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